

Spectroscopic Profile of 2-Ethoxypropene: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethoxypropene

Cat. No.: B049133

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-ethoxypropene**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data visualizations are presented to support researchers, scientists, and drug development professionals in the identification and characterization of this compound.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-ethoxypropene**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
3.93	Singlet	1H	-	=CHa
3.82	Singlet	1H	-	=CHb
3.70	Quartet	2H	7.0	-OCH ₂ -
1.74	Singlet	3H	-	=C-CH ₃
1.28	Triplet	3H	7.0	-CH ₂ -CH ₃

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
159.9	$=\text{C}<$
82.8	$=\text{CH}_2$
63.0	$-\text{OCH}_2-$
19.8	$=\text{C}-\text{CH}_3$
14.7	$-\text{CH}_2-\text{CH}_3$

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
3120	Weak	$=\text{C}-\text{H}$ stretch
2980	Strong	$\text{C}-\text{H}$ stretch (alkane)
2930	Medium	$\text{C}-\text{H}$ stretch (alkane)
2880	Medium	$\text{C}-\text{H}$ stretch (alkane)
1645	Strong	$\text{C}=\text{C}$ stretch
1320	Strong	$\text{C}-\text{O}$ stretch
840	Strong	$=\text{C}-\text{H}$ bend (out-of-plane)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Proposed Fragment
86	25	$[\text{M}]^+$ (Molecular Ion)
57	100	$[\text{M} - \text{C}_2\text{H}_5]^+$
43	20	$[\text{C}_3\text{H}_7]^+$
29	40	$[\text{C}_2\text{H}_5]^+$

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were acquired on a 90 MHz spectrometer. The sample of **2-ethoxypropene** was dissolved in deuterated chloroform (CDCl_3) for ^{13}C NMR and carbon tetrachloride (CCl_4) for ^1H NMR. A small amount of tetramethylsilane (TMS) was added as an internal standard ($\delta = 0.00$ ppm). For the ^1H NMR spectrum, the data was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds between pulses. For the ^{13}C NMR spectrum, a proton-decoupled sequence was used to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy

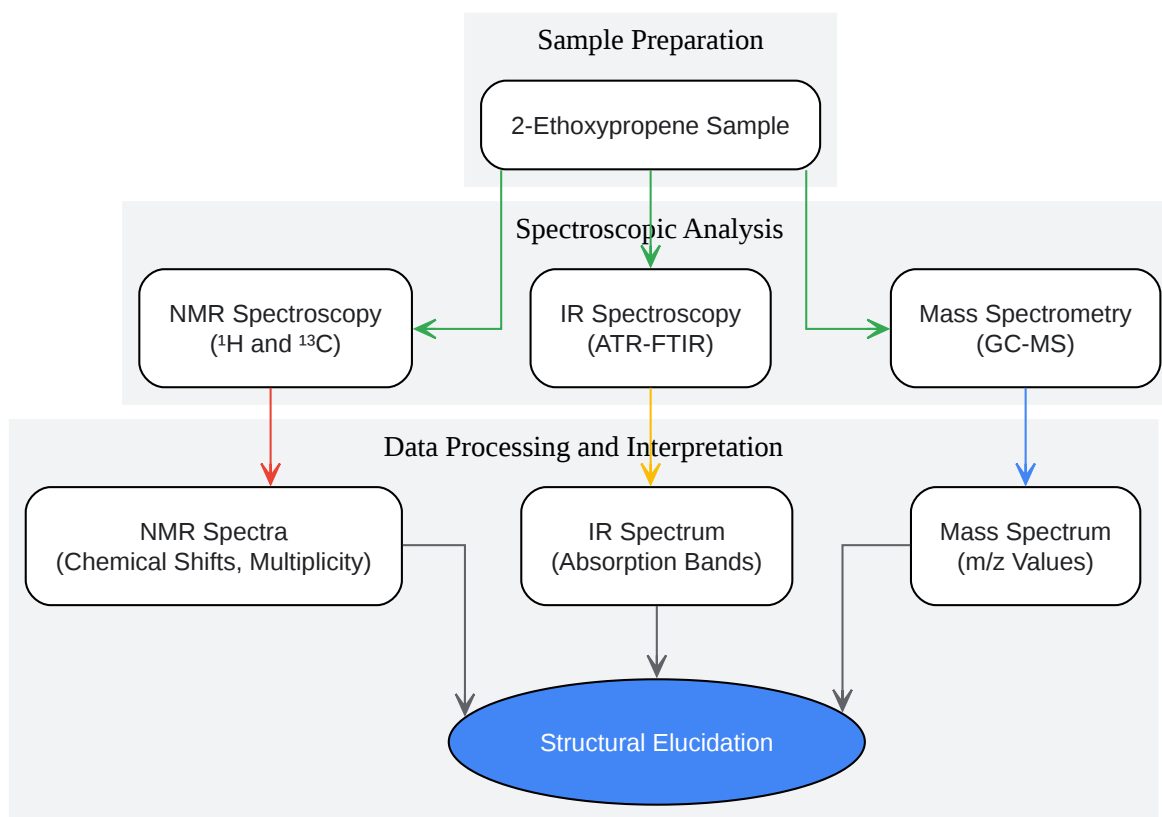
The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer. A small drop of neat **2-ethoxypropene** was placed directly onto the ATR crystal. The spectrum was recorded in the mid-IR range ($4000\text{-}400\text{ cm}^{-1}$) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the gas chromatograph, where it was vaporized and separated on a capillary column. The separated components were then introduced into the mass spectrometer, which was operated in electron ionization (EI) mode at 70 eV. The mass analyzer scanned a mass range of m/z 10-200 to detect the molecular ion and fragment ions.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-ethoxypropene**.



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Caption: Workflow for Spectroscopic Analysis of **2-Ethoxypropene**.

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